molecular formula C21H18ClN3O4S B2915385 (Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine CAS No. 339016-31-8

(Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine

Cat. No.: B2915385
CAS No.: 339016-31-8
M. Wt: 443.9
InChI Key: UNXUKMKJJCXIRN-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine features a hydrazine backbone substituted with a 4-nitrophenyl group, a 4-chlorobenzenesulfonylmethyl moiety, and a phenyl ring. Such hydrazine derivatives are typically synthesized via acid-catalyzed condensation of ketones with hydrazine precursors, a method widely employed for analogous compounds .

Properties

IUPAC Name

N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-15(23-24-19-5-3-2-4-6-19)16-7-12-21(25(26)27)17(13-16)14-30(28,29)20-10-8-18(22)9-11-20/h2-13,24H,14H2,1H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXUKMKJJCXIRN-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=CC=C1)/C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzenesulfonyl chloride and 4-nitrobenzaldehyde.

    Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride reacts with 4-nitrobenzaldehyde in the presence of a base to form an intermediate compound.

    Hydrazone Formation: The intermediate compound is then reacted with phenylhydrazine under controlled conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to accelerate the reaction rates.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation Products: Formation of oxides and other oxygenated derivatives.

    Reduction Products: Amino derivatives resulting from the reduction of the nitro group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in organic synthesis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

    Drug Development: Potential use as a lead compound for developing new pharmaceuticals.

    Biological Probes: Utilized in research to study biological pathways and mechanisms.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Analysis :

  • Electron-withdrawing groups: The target compound’s 4-nitro and 4-chlorobenzenesulfonyl groups likely enhance electrophilicity and thermal stability compared to simpler analogs like 2b .
  • Heterocyclic vs. aromatic substituents : The triazole-containing analog introduces a nitrogen-rich heterocycle, which could improve coordination properties or bioactivity. In contrast, the target compound’s benzenesulfonyl group may favor π-π stacking interactions in biological systems.
  • Synthetic yields : High yields (e.g., 92% for 2b ) suggest efficient condensation methods. The target compound’s synthesis would likely follow similar protocols but may require optimization due to its bulky substituents.
2.2. Physicochemical Properties
  • Melting points : The 4-chlorobenzenesulfonylmethyl group in the target compound is expected to raise its melting point compared to 2b (120–122°C) due to increased molecular weight and intermolecular forces .
  • Solubility : The sulfonyl group may reduce solubility in polar solvents compared to analogs with methyl or chloro substituents.

Biological Activity

(Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, chemical properties, and biological effects of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C21H18ClN3O4SC_{21}H_{18}ClN_3O_4S, and it features a complex arrangement of functional groups that contribute to its reactivity and biological activity. The synthesis typically involves several steps, starting with 4-chlorobenzenesulfonyl chloride and 4-nitrobenzaldehyde, followed by hydrazone formation with phenylhydrazine under specific conditions .

Synthesis Overview

StepReactionConditions
1Formation of intermediate from 4-chlorobenzenesulfonyl chloride and 4-nitrobenzaldehydeBase-catalyzed reaction
2Hydrazone formation with phenylhydrazineControlled temperature and solvent

The biological activity of this compound is likely mediated through its interaction with various biological targets. The compound may inhibit specific enzymes or modulate signaling pathways, leading to significant physiological effects. Studies indicate that similar hydrazine derivatives can exhibit a range of activities, including antimicrobial and anticancer properties .

Anticancer Properties

Research has shown that hydrazones, including derivatives similar to this compound, can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with nitro groups have been linked to enhanced anticancer activity due to their ability to generate reactive oxygen species (ROS) within cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Other Biological Effects

Hydrazones have also been investigated for their anti-inflammatory and analgesic effects. The modulation of inflammatory pathways can lead to reduced pain and swelling in various conditions .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of similar hydrazones on breast cancer cell lines, revealing IC50 values in the micromolar range, indicating significant potency against tumor growth.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial effects of a related compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones up to 20 mm, suggesting strong antimicrobial action.

Comparative Analysis

The biological activity of this compound can be compared with other hydrazone derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityNotes
This compoundModerateStrong against Gram-positive bacteriaNitro group enhances ROS production
(E)-isomer variantLowerModerateDifferent configuration affects activity
Other hydrazonesVariableStrong across multiple strainsStructural diversity leads to varied efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.